

Spectroscopic Profile of (2-Methyl-imidazol-1-yl)-acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Methyl-imidazol-1-yl)-acetic acid

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This technical guide provides a detailed overview of the spectroscopic data for **(2-Methyl-imidazol-1-yl)-acetic acid** ($C_6H_8N_2O_2$). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of its core structural fragments: (imidazol-1-yl)-acetic acid and 2-methylimidazole. This approach allows for a well-founded estimation of the expected spectral characteristics, providing a valuable resource for researchers in compound identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **(2-Methyl-imidazol-1-yl)-acetic acid**. These predictions are derived from experimental data of closely related analogs and structural components.

Predicted 1H NMR Data

Solvent: DMSO-d₆ Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~7.15	s	1H	H-5 (imidazole ring)	Expected to be a singlet.
~6.90	s	1H	H-4 (imidazole ring)	Expected to be a singlet.
~4.80	s	2H	-CH ₂ - (acetic acid)	Singlet from the methylene group.
~2.30	s	3H	-CH ₃ (methyl group)	Singlet from the methyl group on the imidazole ring.
~13.00	br s	1H	-COOH (carboxylic acid)	Broad singlet, chemical shift can be variable.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 125 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
~170.0	C	C=O (carboxylic acid)
~145.0	C	C-2 (imidazole ring)
~127.0	CH	C-5 (imidazole ring)
~121.0	CH	C-4 (imidazole ring)
~50.0	CH ₂	-CH ₂ - (acetic acid)
~13.0	CH ₃	-CH ₃ (methyl group)

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid)
~3150	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (carboxylic acid)
~1580	Medium	C=N stretch (imidazole ring)
~1450	Medium	C-H bend (aliphatic)
~1220	Medium	C-O stretch (carboxylic acid)

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z	Ion Type	Notes
141.06	[M+H] ⁺	Predicted molecular ion peak.
95.06	[M+H - COOH] ⁺	Loss of the carboxylic acid group.

| 82.07 | [C₄H₆N₂ + H]⁺ | Fragmentation resulting in the 2-methylimidazole cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **(2-Methyl-imidazol-1-yl)-acetic acid** and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[1][2]
- ^1H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

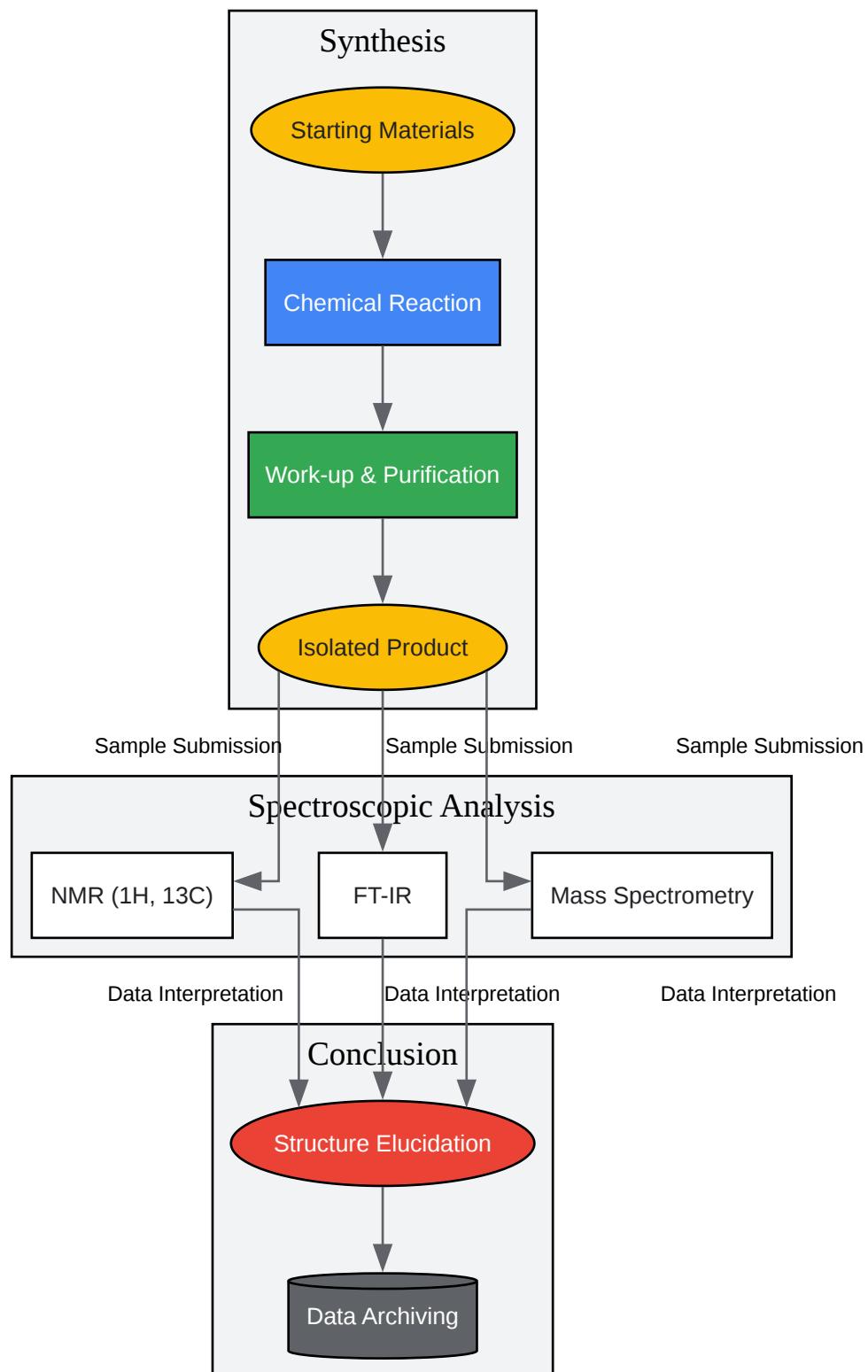
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm^{-1} .[2]
- Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically ~ 1 mg/mL).[2]
- Instrumentation: Mass spectra are acquired on an ion trap or time-of-flight (TOF) mass spectrometer, commonly using electrospray ionization (ESI) in positive ion mode.[1][2]
- Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

Workflow for Compound Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical logical workflow for the synthesis of a target compound and its subsequent characterization using various spectroscopic techniques.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

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